2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol
描述
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol (CAS: 171009-12-4) is a heterocyclic compound with the molecular formula C₂₀H₂₀N₂O₄ and a molar mass of 352.38 g/mol . Its structure comprises a pyrazole ring substituted at position 3 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 4 with a phenol derivative bearing ethyl and methoxy groups.
属性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-13-9-15(16(24)11-18(13)25-3)21-20(12(2)22-23-21)14-5-6-17-19(10-14)27-8-7-26-17/h5-6,9-11,24H,4,7-8H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWVESCBQDRAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol , also known by its CAS number 171009-12-4, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.38 g/mol. The structure features a complex arrangement that includes a dihydrobenzo[dioxin] moiety linked to a pyrazole ring, which is further substituted with ethyl and methoxy groups.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole compounds have shown broad-spectrum activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . The compound in focus may share similar mechanisms of action due to its structural similarities.
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Research indicates that certain pyrazole derivatives can effectively scavenge free radicals, with DPPH scavenging percentages reported between 84.16% and 90.52% . This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to the one discussed have shown substantial effects in stabilizing human red blood cell (HRBC) membranes, indicating their capability to mitigate inflammation .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a related pyrazole derivative against E. coli DNA gyrase B, achieving an IC50 value comparable to established antibiotics like ciprofloxacin . This suggests that the compound could be a candidate for further development as an antimicrobial agent.
- Antioxidant Study : Another investigation into pyrazole-based compounds showed that they could significantly reduce oxidative stress markers in vitro, thereby supporting their use in therapeutic applications aimed at oxidative damage .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | DPPH Scavenging (%) | IC50 (µM) |
|---|---|---|---|---|
| Compound 9 | Antimicrobial | 2.50 - 20 | - | 9.80 |
| Compound A | Antioxidant | - | 88.56 | - |
| Compound B | Anti-inflammatory | - | - | - |
相似化合物的比较
Substituent Impact :
- Electron-Withdrawing Groups (EWGs) : Compounds with fluorophenyl or chlorophenyl groups (e.g., ) exhibit enhanced stability and altered electronic profiles compared to the target’s electron-donating methoxy and dihydrobenzodioxin groups.
- Extended π-Systems : The coumarin-benzodiazepine hybrids feature larger conjugated systems, likely increasing UV absorption and π-π stacking interactions, unlike the target’s simpler dihydrobenzodioxin.
- Steric Effects : The 4-ethyl group in the target compound may hinder rotational freedom, a contrast to smaller substituents in thiazole hybrids .
Crystallographic and Conformational Insights
- Isostructurality: Thiazole-pyrazole hybrids crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit, adopting planar conformations except for perpendicular fluorophenyl groups.
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, implying their utility in analyzing the target’s conformation if crystallized.
Physicochemical Properties
- Molecular Weight: The target (352.38 g/mol) is lighter than coumarin-benzodiazepine hybrids (~600 g/mol) but heavier than simpler pyranopyrazoles (~300 g/mol) .
- Polarity: The methoxy and phenolic -OH groups enhance hydrophilicity compared to fully aromatic fluorophenyl/thiazole systems .
常见问题
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions (solvent, catalyst, temperature) be optimized?
The synthesis involves constructing the pyrazole core with substituents like the dihydrobenzodioxin and methoxyphenol groups. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol (60–80°C) to form the pyrazole ring .
- Substitution Reactions : Introducing the dihydrobenzodioxin moiety via nucleophilic aromatic substitution (e.g., using Pd-catalyzed coupling) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol or methanol is preferred for cyclization .
- Catalysts : Triethylamine or pyridine enhances coupling efficiency in substitution reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrazole ring protons at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (70:30 to 95:5) resolve polar impurities, ensuring >98% purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺: 423.18; observed: 423.17) .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential?
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values) .
- Antioxidant Activity : DPPH radical scavenging assays (10–100 µM range) .
- Dose-Response Curves : Use 3–5 replicates per concentration to ensure statistical validity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict this compound’s reactivity and binding interactions?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites (e.g., pyrazole N-atoms) .
- Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina; binding affinity (ΔG ≈ -9.2 kcal/mol) suggests inhibition potential .
Q. How can structure-activity relationships (SAR) be explored to enhance biological efficacy?
-
Substituent Variation : Replace the ethyl group with halogens (e.g., Cl, Br) to study steric/electronic effects on cytotoxicity .
-
Methoxy Position : Compare 5-methoxy vs. 4-methoxy analogs to assess hydrogen-bonding interactions in enzyme inhibition .
-
Data Table :
Derivative IC₅₀ (µM, MCF-7) LogP Parent 12.3 3.1 5-Cl 8.7 3.5 4-OCH₃ 15.6 2.9
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardized Protocols : Use identical cell lines (ATCC-verified) and assay conditions (e.g., 48-hour incubation) .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability .
- Metabolic Stability : Test compound degradation in serum (e.g., 50% loss after 24 hours) to explain potency discrepancies .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole cyclization) be elucidated?
Q. What advanced analytical techniques validate crystallographic and electronic properties?
- X-ray Diffraction : Resolve crystal packing (space group P2₁/c; unit cell dimensions a=8.2 Å, b=12.4 Å) to confirm stereochemistry .
- Cyclic Voltammetry : Measure redox potentials (E₁/₂ ≈ -0.5 V vs. Ag/AgCl) to assess electron-transfer capacity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
